molecular formula C28H29NPb B11941549 N,N-Diethyl-4-(triphenylplumbyl)aniline CAS No. 31970-79-3

N,N-Diethyl-4-(triphenylplumbyl)aniline

Cat. No.: B11941549
CAS No.: 31970-79-3
M. Wt: 587 g/mol
InChI Key: DAUSYACCYYEMII-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(triphenylplumbyl)aniline is an organolead compound featuring a central lead (Pb) atom bonded to three phenyl groups and an aniline derivative substituted with diethylamino and plumbyl groups. Organolead compounds are historically significant in optoelectronic materials, though their use has diminished due to toxicity concerns, favoring tin or silicon analogs .

Properties

CAS No.

31970-79-3

Molecular Formula

C28H29NPb

Molecular Weight

587 g/mol

IUPAC Name

N,N-diethyl-4-triphenylplumbylaniline

InChI

InChI=1S/C10H14N.3C6H5.Pb/c1-3-11(4-2)10-8-6-5-7-9-10;3*1-2-4-6-5-3-1;/h6-9H,3-4H2,1-2H3;3*1-5H;

InChI Key

DAUSYACCYYEMII-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N,N-Diethyl-4-(triphenylplumbyl)aniline typically involves the reaction of triphenylplumbyl chloride with N,N-diethylaniline under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product

Chemical Reactions Analysis

N,N-Diethyl-4-(triphenylplumbyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form lead oxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the lead atom to a lower oxidation state. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The phenyl groups attached to the lead atom can be substituted with other groups through nucleophilic substitution reactions.

Scientific Research Applications

N,N-Diethyl-4-(triphenylplumbyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(triphenylplumbyl)aniline involves its interaction with various molecular targets. The lead atom in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the compound. The pathways involved in its mechanism of action are complex and depend on the specific reactions and conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N,N-Diethyl-4-(triphenylplumbyl)aniline with Analogous Compounds

Compound Name Substituent/Functional Group Metal Center Key Properties/Applications References
This compound Triphenylplumbyl, diethylamino Pb Hypothesized optoelectronic applications; potential toxicity concerns N/A
N,N-Diethyl-4-(tributylstannyl)aniline Tributylstannyl, diethylamino Sn Used in Stille coupling for π-conjugated polymers; lower toxicity than Pb analogs
(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline Schiff base (imine linkage) None Crystal engineering, Hirshfeld surface analysis; antioxidant properties
N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline Azo group (-N=N-) None Chromophore for dyes; photoresponsive behavior
N,N-Diethyl-4-(2,2':6',2''-terpyridin-4'-yl)aniline Terpyridine moiety None Ligand for Co(III) complexes; antitumor activity

Key Comparative Insights:

Metal Center Influence: Pb vs. Sn: Triphenylplumbyl derivatives are expected to exhibit stronger σ-donor and π-acceptor properties compared to tributylstannyl analogs, enhancing charge-transfer capabilities. However, Pb’s toxicity limits practical applications, whereas Sn derivatives are preferred in polymer synthesis . Coordination Chemistry: Unlike Pb or Sn, terpyridine-substituted anilines form stable Co(III) complexes with cytotoxic activity, demonstrating the versatility of aniline derivatives in medicinal chemistry .

Electronic and Structural Features: Schiff Bases vs. Azo Groups: Schiff bases (e.g., ) exhibit planar imine linkages conducive to π-π stacking and hydrogen bonding, while azo groups (-N=N-) provide strong absorption in visible light, useful in photochromic materials . Plumbyl vs. Stannyl Groups: The larger atomic radius of Pb (1.75 Å vs.

Applications: Optoelectronics: Tributylstannyl-aniline derivatives are integral to organic light-emitting diodes (OLEDs) due to efficient charge transport .

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